
1-(2-Butan-2-ylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butan-2-ylphenoxy)propan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol and a phenol derivative, characterized by the presence of a butyl group attached to the phenyl ring and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Butan-2-ylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-butylphenol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., PCl5, SOCl2), nucleophiles (e.g., NH3, RNH2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Applications De Recherche Scientifique
1-(2-Butan-2-ylphenoxy)propan-2-ol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
1-(2-Butan-2-ylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
2-Phenyl-2-propanol: A secondary alcohol with a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Butoxypropan-2-ol: A glycol ether used as a solvent and in the formulation of cleaning agents and coatings.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a butyl group and a propanol group attached to a phenyl ring makes it a versatile compound with diverse applications in various fields .
Propriétés
Numéro CAS |
5331-25-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(2-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-7-5-6-8-13(12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
Clé InChI |
OGBFCLDMRJRDJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


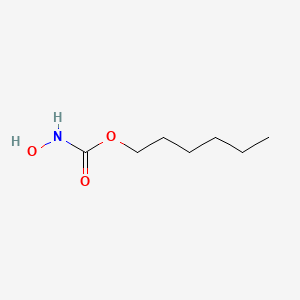
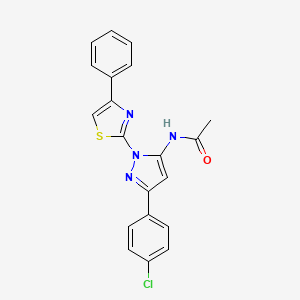
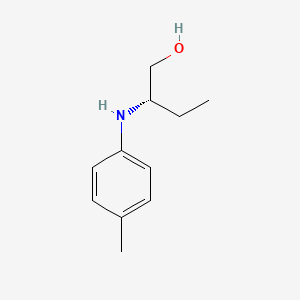
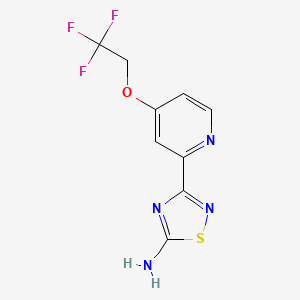
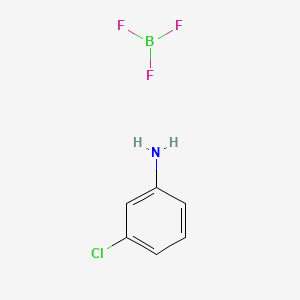


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)

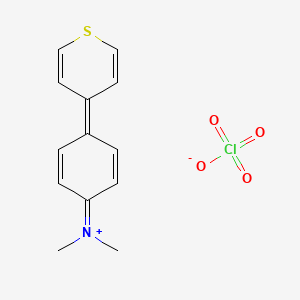
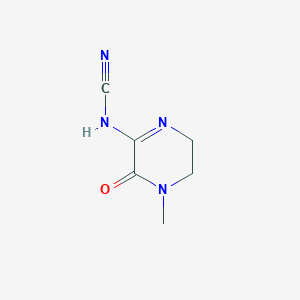
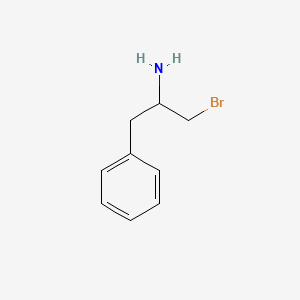
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
